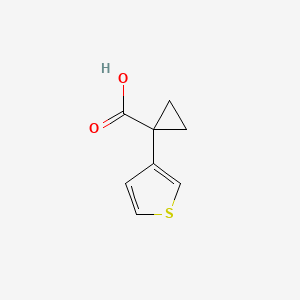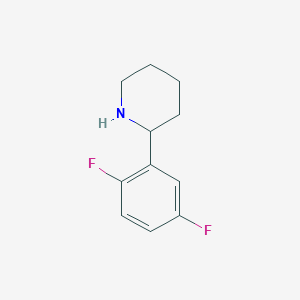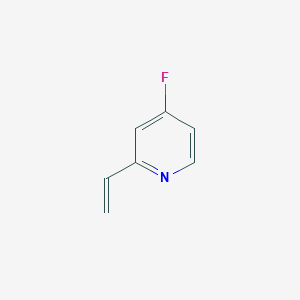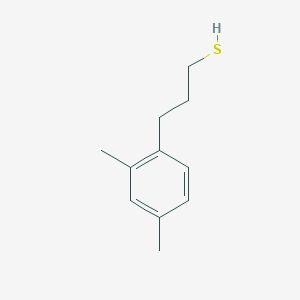
2,2-Difluorocyclohexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclohexane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of two fluorine atoms attached to a cyclohexane ring and a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride to introduce the fluorine atoms. The resulting difluorocyclohexane is then treated with chlorosulfonic acid to yield the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonyl Fluorides: Formed from reduction or oxidation reactions.
Aplicaciones Científicas De Investigación
2,2-Difluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals, particularly those targeting enzymes or receptors.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Mecanismo De Acción
The mechanism of action of 2,2-Difluorocyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluorocyclohexane-1-sulfonyl fluoride
- Cyclohexane-1-sulfonyl chloride
- 2,2-Difluorocyclohexane-1-sulfonic acid
Uniqueness
2,2-Difluorocyclohexane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group. This combination imparts distinct reactivity and stability compared to other sulfonyl chlorides or fluorinated compounds. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it particularly valuable in medicinal chemistry and material science applications.
Propiedades
Fórmula molecular |
C6H9ClF2O2S |
|---|---|
Peso molecular |
218.65 g/mol |
Nombre IUPAC |
2,2-difluorocyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-3-1-2-4-6(5,8)9/h5H,1-4H2 |
Clave InChI |
QFAAPYGYOXQYDL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)S(=O)(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)




![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)





![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)
